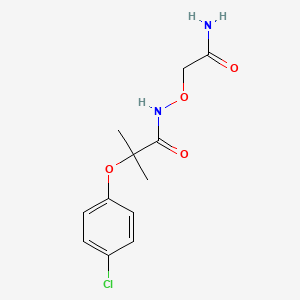![molecular formula C13H14N4 B6642137 1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Bicycloheptyl Imidazole Dicarbonitrile (BHID) and has a unique structure that makes it an interesting subject of study.
作用機序
The mechanism of action of BHID is not fully understood. However, it has been suggested that BHID may act by inhibiting the activity of enzymes involved in various biological processes. BHID has been found to inhibit the activity of bacterial and fungal enzymes, which may explain its antibacterial and antifungal properties. BHID has also been found to inhibit the activity of cancer cell growth, which may explain its anticancer properties.
Biochemical and Physiological Effects:
BHID has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. BHID has also been found to inhibit the growth of cancer cells. Additionally, BHID has been found to have a low toxicity profile, making it a promising compound for further study.
実験室実験の利点と制限
BHID has several advantages for lab experiments. It is a cost-effective compound that can be easily synthesized in large quantities. Additionally, BHID has a low toxicity profile, making it safe for use in lab experiments. However, BHID has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems. Additionally, BHID has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BHID. One area of research could be to investigate its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on various biological systems. BHID could also be studied for its potential use as a pesticide and herbicide. Overall, BHID has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and potential applications.
合成法
BHID can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-dibromopentane with imidazole in the presence of potassium carbonate. The resulting product is then treated with sodium cyanide to obtain BHID. This synthesis method is cost-effective and can be easily scaled up for large-scale production.
科学的研究の応用
BHID has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. BHID has also been studied for its potential use as a pesticide and herbicide. Additionally, BHID has been found to be an effective chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-5-12-13(6-15)17(8-16-12)7-11-4-9-1-2-10(11)3-9/h8-11H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCHFZCWFTCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN3C=NC(=C3C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)


![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)


![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)

![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)